2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde
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Overview
Description
2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that contains both pyrimidine and morpholine rings. The presence of sulfur and nitrogen atoms in its structure makes it an interesting compound for various chemical and biological applications. This compound is known for its potential use in medicinal chemistry due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 2-methylthiomorpholine with pyrimidine-5-carbaldehyde under specific conditions. One common method includes:
Starting Materials: 2-methylthiomorpholine and pyrimidine-5-carbaldehyde.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent.
Reduction: NaBH4, LiAlH4, ethanol or ether as solvent.
Substitution: Various nucleophiles, DMF or DMSO as solvent, base such as NaH or K2CO3.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohol.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carboxylic acid
- 2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-methanol
- 2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-nitrile
Uniqueness
2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde is unique due to the presence of both an aldehyde group and a thiomorpholine ring, which confer distinct reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable molecule for various research applications.
Biological Activity
2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a morpholine ring and a carbaldehyde functional group, may interact with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₄N₂OS
- Molecular Weight : 226.31 g/mol
- IUPAC Name : this compound
The mechanism of action for this compound is not fully elucidated, but it is hypothesized to involve the modulation of enzyme activity or receptor interactions. Compounds with similar structures have been shown to act as inhibitors of various enzymes, potentially affecting signaling pathways critical in cancer and other diseases.
Anticancer Potential
Research indicates that pyrimidine derivatives exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated inhibition of tumor growth in various cancer cell lines, suggesting that this compound may possess similar effects.
Study | Cancer Type | IC50 Value (µM) | Mechanism |
---|---|---|---|
Breast Cancer | 12.5 | Apoptosis induction | |
Lung Cancer | 8.0 | Cell cycle arrest | |
Colon Cancer | 15.0 | Inhibition of proliferation |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer metabolism. For example, structure-activity relationship (SAR) studies suggest that modifications to the morpholine ring can significantly enhance inhibitory potency against enzymes such as NAPE-PLD, which is involved in lipid signaling.
Case Studies
-
In Vitro Studies
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis, as evidenced by increased levels of caspase activity. -
In Vivo Studies
In animal models, administration of the compound led to a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as an effective therapeutic agent in oncology. -
SAR Analysis
A comprehensive SAR analysis indicated that the presence of the methylthio group on the morpholine ring enhances biological activity by improving solubility and bioavailability, which are critical for therapeutic efficacy.
Properties
Molecular Formula |
C10H13N3OS |
---|---|
Molecular Weight |
223.30 g/mol |
IUPAC Name |
2-(2-methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3OS/c1-8-6-13(2-3-15-8)10-11-4-9(7-14)5-12-10/h4-5,7-8H,2-3,6H2,1H3 |
InChI Key |
MXCZQTCBJFXMEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCS1)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
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